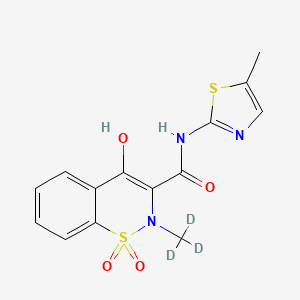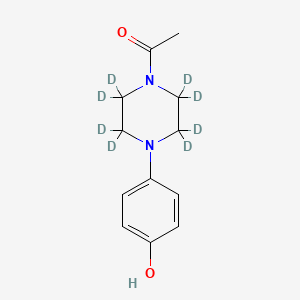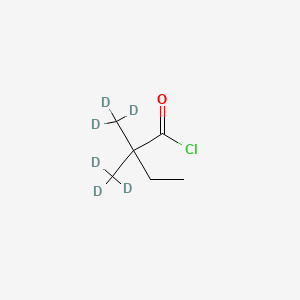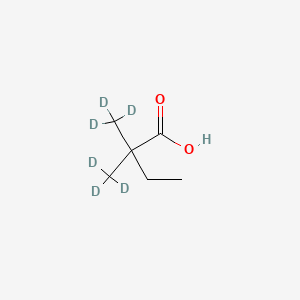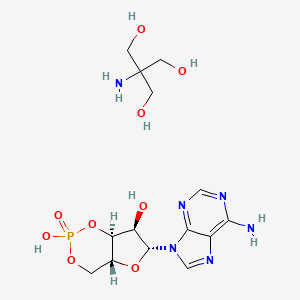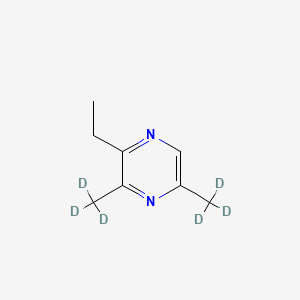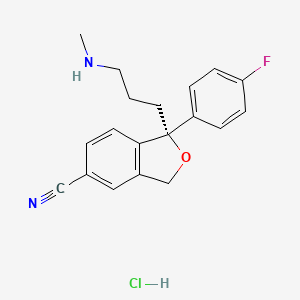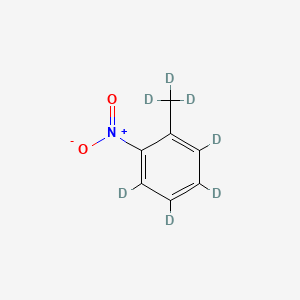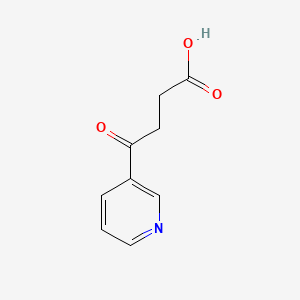
4-Oxo-4-(pyridin-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-(pyridin-3-yl)butanoic acid is a monocarboxylic acid with the molecular formula C9H9NO3. It is a derivative of succinic acid, where one of the carboxy groups is replaced by a pyridin-3-yl group. This compound is a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation. It is commonly found in the urine of smokers .
Métodos De Preparación
4-Oxo-4-(pyridin-3-yl)butanoic acid can be synthesized through the reaction of 3-pyridinecarboxaldehyde and acetaldehyde, followed by an acid-base neutralization reaction . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Oxo-4-(pyridin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the pyridinyl group or the carboxylic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Oxo-4-(pyridin-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its role as a metabolite in biological systems, particularly in the context of nicotine metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on metabolic pathways.
Industry: It is used in the production of various chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-(pyridin-3-yl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. As a metabolite of nicotine, it is involved in the hydroxylation process catalyzed by cytochrome P-450 enzymes. This interaction affects various metabolic pathways and can influence the overall metabolic profile of an organism .
Comparación Con Compuestos Similares
4-Oxo-4-(pyridin-3-yl)butanoic acid can be compared with similar compounds such as:
4-Oxo-4-(pyridin-3-yl)butanal: This compound is a functional parent of this compound and shares similar structural features.
4-Oxo-4-(3-pyridyl)butyric acid: Another similar compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific role as a nicotine metabolite and its involvement in tobacco-specific N-nitrosamine metabolism .
Propiedades
Número CAS |
1076199-29-5 |
|---|---|
Fórmula molecular |
C13H12N2O5 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-oxo-4-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C13H12N2O5/c16-10(9-2-1-7-14-8-9)3-6-13(19)20-15-11(17)4-5-12(15)18/h1-2,7-8H,3-6H2 |
Clave InChI |
YNRQRUZKFUEEAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)C2=CN=CC=C2 |
Sinónimos |
γ-Oxo-3-pyridinebutanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


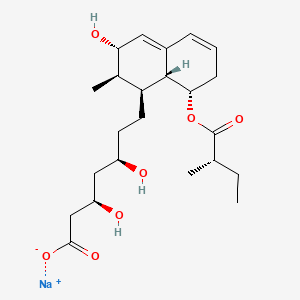
![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)
